LogP Lipophilicity Differentiation: 6-Methyl vs. Des-Methyl (Vinyl-Only) Analog
The 6-methyl substituent on 1-(6-Methyl-5-vinylpyridin-2-yl)indoline increases the computationally predicted LogP by approximately 0.31 log units relative to the des-methyl comparator 1-(5-vinylpyridin-2-yl)indoline. The target compound has a LogP of 3.72722 , whereas the non-methylated analog has a LogP of 3.4188 . This represents an ~9% increase in calculated lipophilicity attributable solely to the single methyl group addition. The 4-methyl regioisomer shares an identical calculated LogP of 3.72722 , indicating that the 6-methyl vs. 4-methyl differentiation relies on other parameters (steric, electronic) rather than bulk lipophilicity. For procurement purposes, the 6-methyl isomer offers lipophilicity identical to the 4-methyl isomer but with different spatial presentation of the methyl group, which is critical for target binding pocket complementarity in medicinal chemistry campaigns.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.72722 |
| Comparator Or Baseline | 1-(5-Vinylpyridin-2-yl)indoline: LogP = 3.4188; 1-(4-Methyl-5-vinylpyridin-2-yl)indoline: LogP = 3.72722 |
| Quantified Difference | +0.3084 log units vs. des-methyl analog (ΔLogP ~9.2%); 0.0000 vs. 4-methyl regioisomer |
| Conditions | Computational prediction (Chemscene platform); no experimental LogD₇.₄ data available |
Why This Matters
The quantifiable lipophilicity difference enables calculated tuning of membrane permeability and solubility in lead optimization—the 6-methyl compound provides higher logP than the des-methyl analog for programs requiring enhanced passive diffusion, without the need to switch to a different scaffold.
